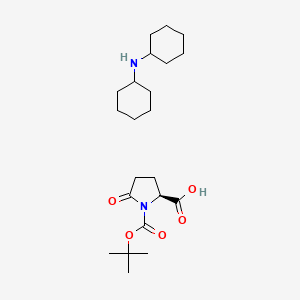![molecular formula C9H8BrN3O2 B13829752 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the ester group in its structure makes it a valuable intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. The reaction is usually carried out in a solvent like toluene, and the conditions are optimized to promote cyclization and bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a building block for various chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its mode of action are ongoing, and it is believed to involve multiple pathways and targets .
Comparación Con Compuestos Similares
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
- Ethyl 3-chloroimidazo[1,2-a]pyrimidine-7-carboxylate
- Ethyl 3-iodoimidazo[1,2-a]pyrimidine-7-carboxylate
Uniqueness: The presence of the bromine atom in this compound provides unique reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H8BrN3O2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(10)5-11-9(13)12-6/h3-5H,2H2,1H3 |
Clave InChI |
GJGGLTAJGAFPBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=NC=C(N2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


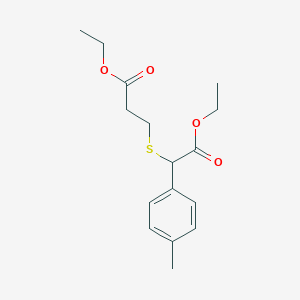


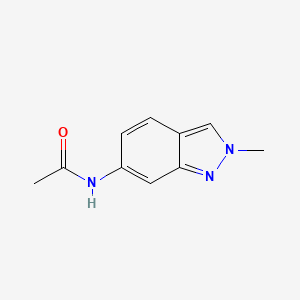
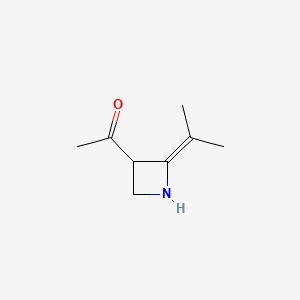
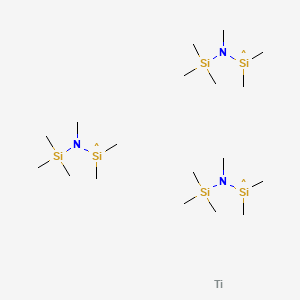
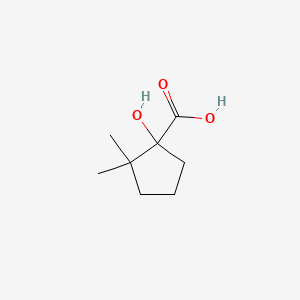
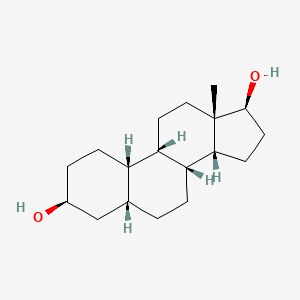
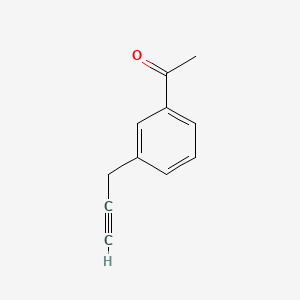
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)

![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
